2-(1-Methyl-2-oxoindolin-3-yl)malonic acid 2-(1-Methyl-2-oxoindolin-3-yl)malonic acid
Brand Name: Vulcanchem
CAS No.: 890093-17-1
VCID: VC7745580
InChI: InChI=1S/C12H11NO5/c1-13-7-5-3-2-4-6(7)8(10(13)14)9(11(15)16)12(17)18/h2-5,8-9H,1H3,(H,15,16)(H,17,18)
SMILES: CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O
Molecular Formula: C12H11NO5
Molecular Weight: 249.222

2-(1-Methyl-2-oxoindolin-3-yl)malonic acid

CAS No.: 890093-17-1

Cat. No.: VC7745580

Molecular Formula: C12H11NO5

Molecular Weight: 249.222

* For research use only. Not for human or veterinary use.

2-(1-Methyl-2-oxoindolin-3-yl)malonic acid - 890093-17-1

Specification

CAS No. 890093-17-1
Molecular Formula C12H11NO5
Molecular Weight 249.222
IUPAC Name 2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid
Standard InChI InChI=1S/C12H11NO5/c1-13-7-5-3-2-4-6(7)8(10(13)14)9(11(15)16)12(17)18/h2-5,8-9H,1H3,(H,15,16)(H,17,18)
Standard InChI Key RSIGGKTZLMTNOK-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a 1-methyl-2-oxoindolin-3-yl group fused to a malonic acid backbone. The indolinone moiety consists of a bicyclic structure with a lactam ring (2-oxoindoline), while the malonic acid component introduces two carboxylic acid groups at the α-position. The IUPAC name, 2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid, reflects this arrangement. Key structural parameters include:

  • Planar stacking interactions: The intermediate 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile exhibits a planar crystal structure devoid of hydrogen bonds, favoring π-π interactions .

  • Stereoelectronic effects: The electron-withdrawing carbonyl groups of the indolinone and malonic acid influence reactivity, particularly in nucleophilic addition and decarboxylation reactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H11NO5\text{C}_{12}\text{H}_{11}\text{NO}_5
Molecular Weight249.222 g/mol
IUPAC Name2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid
SMILESCN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O
X-ray Diffraction DataMonoclinic crystal system (P2₁/n)

Synthetic Routes and Methodologies

Intermediate Synthesis: 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile

The synthesis begins with the condensation of 1-methylindoline-2,3-dione and malononitrile in acetonitrile, yielding the intermediate 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile (60% yield) . This step is critical for subsequent hydrolysis to the malonic acid derivative.

Hydrolysis to Malonic Acid

The nitrile groups of the intermediate undergo acidic or basic hydrolysis to form carboxylic acids. For example:

  • Alkaline hydrolysis: Treatment with aqueous KOH (15% wt in ethanol) at 95°C for 3 hours converts nitriles to carboxylates, followed by acidification to precipitate the malonic acid .

  • Microwave-assisted synthesis: Irradiation (360W, 2 min) in dioxane with triethylamine accelerates the reaction between isatin derivatives and malonic acid, achieving yields up to 84% .

Table 2: Comparative Synthetic Yields

MethodConditionsYield (%)
Conventional hydrolysisKOH/EtOH, 95°C, 3 h61–84
Microwave-assisted360W, dioxane, 2 min75–84

Chemical Reactivity and Applications

Decarboxylation and Functionalization

Under thermal or catalytic conditions, 2-(1-methyl-2-oxoindolin-3-yl)malonic acid undergoes decarboxylation to form 3-substituted oxindoles. For instance, heating with Cu₂O in acetonitrile produces 3-(5-methoxy-1,3-dimethyl-2-oxoindolin-3-yl)propanoic acid . This reactivity mirrors the malonic ester synthesis, where decarboxylation generates extended carboxylic acids .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Signals at δ 2.98–3.17 ppm (d, J = 16.5 Hz) correspond to the diastereotopic protons of the malonic acid moiety .

  • ¹³C NMR: Peaks at δ 168.95 and 170.75 ppm confirm the presence of carboxyl groups .

X-ray Crystallography

The intermediate malononitrile derivative crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a=6.972A˚,b=9.929A˚,c=15.084A˚,β=100.25a = 6.972 \, \text{Å}, b = 9.929 \, \text{Å}, c = 15.084 \, \text{Å}, \beta = 100.25^\circ .

Future Directions

  • Pharmacokinetic profiling: Detailed ADME studies are needed to assess bioavailability and metabolic stability.

  • Asymmetric synthesis: Chiral catalysts, such as halogen-bonding bromonium salts, could enable enantioselective functionalization .

  • Structure-activity relationships: Modifying the indolinone substituents may enhance neuroprotective efficacy.

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